molecular formula C14H19FN2O B4708317 N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide

N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide

Cat. No. B4708317
M. Wt: 250.31 g/mol
InChI Key: WHLLTBSWRPJAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide, also known as flupirtine, is a non-opioid analgesic drug that is used to treat chronic pain. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic benefits.

Mechanism of Action

The exact mechanism of action of N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide is not fully understood, but it is believed to act as a potassium channel opener. This leads to the hyperpolarization of neurons, which reduces their excitability and thus reduces pain. Flupirtine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
Flupirtine has been shown to be well-tolerated in clinical trials, with few side effects reported. It is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours. Flupirtine is primarily metabolized by the liver and excreted in the urine. It has a half-life of approximately 6-8 hours.

Advantages and Limitations for Lab Experiments

Flupirtine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying pain pathways and other biological processes. Flupirtine is also relatively safe and well-tolerated, with few side effects reported. However, there are also some limitations to its use in lab experiments. Flupirtine is not a selective potassium channel opener, and it may have off-target effects that could complicate data interpretation. Additionally, the synthesis of N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide is relatively complex and may not be feasible for all labs.

Future Directions

There are several potential future directions for research on N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide. One area of interest is the development of more selective potassium channel openers that could provide more targeted analgesic effects. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research on the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a non-opioid analgesic drug that has been extensively studied for its potential therapeutic benefits. It is a well-tolerated drug with a known mechanism of action, making it a useful tool for studying pain pathways and other biological processes. Flupirtine has several advantages for use in lab experiments, but there are also some limitations to its use. Future research on this compound could lead to the development of more effective treatments for chronic pain and other neurological disorders.

Scientific Research Applications

Flupirtine has been extensively studied for its potential therapeutic benefits, particularly in the treatment of chronic pain. It has been shown to be effective in the treatment of various types of pain, including neuropathic pain, migraine headaches, and musculoskeletal pain. Flupirtine has also been studied for its potential use in the treatment of other conditions, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O/c1-2-17-8-6-13(7-9-17)16-14(18)11-4-3-5-12(15)10-11/h3-5,10,13H,2,6-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLLTBSWRPJAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-ethyl-4-piperidinyl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.